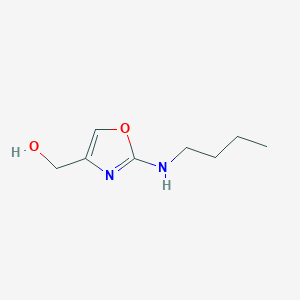
4-Oxazolemethanol, 2-(butylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(butylamino)oxazol-4-yl)methanol is an organic compound with the molecular formula C8H14N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(butylamino)oxazol-4-yl)methanol typically involves the reaction of an oxazole derivative with a butylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the Butylamino Group: The oxazole derivative is then reacted with butylamine under controlled conditions to introduce the butylamino group at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production methods for (2-(butylamino)oxazol-4-yl)methanol would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2-(butylamino)oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various amines or other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of (2-(butylamino)oxazol-4-yl)carboxylic acid.
Reduction: Formation of 2-(butylamino)dihydro-oxazol-4-ylmethanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
(2-(butylamino)oxazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor binding.
Industry: Used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2-(butylamino)oxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The butylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein or enzyme, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2-(ethylamino)oxazol-4-yl)methanol
- (2-(propylamino)oxazol-4-yl)methanol
- (2-(methylamino)oxazol-4-yl)methanol
Uniqueness
(2-(butylamino)oxazol-4-yl)methanol is unique due to the presence of the butylamino group, which can confer different physicochemical properties compared to its ethyl, propyl, or methyl analogs. These differences can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
57067-40-0 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
[2-(butylamino)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-9-8-10-7(5-11)6-12-8/h6,11H,2-5H2,1H3,(H,9,10) |
InChI 键 |
AIOHQDFPSHTPJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=CO1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
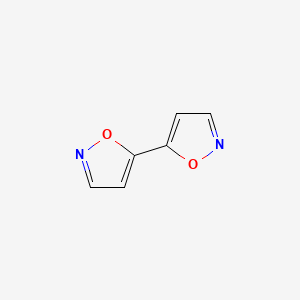
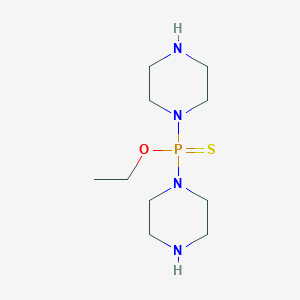
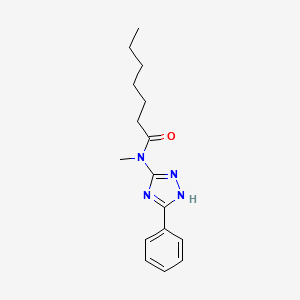
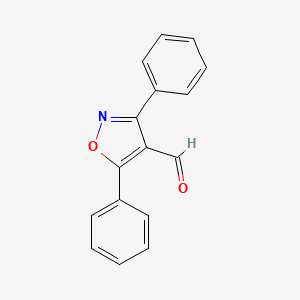

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
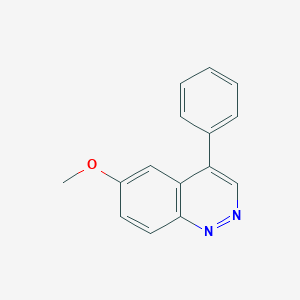

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
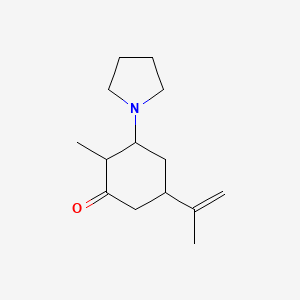
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
